molecular formula C6H6BrN3O2 B14832824 Methyl 5-bromopyrazin-2-ylcarbamate CAS No. 1209459-67-5

Methyl 5-bromopyrazin-2-ylcarbamate

Cat. No.: B14832824
CAS No.: 1209459-67-5
M. Wt: 232.03 g/mol
InChI Key: LCZBIMVYLKVTNH-UHFFFAOYSA-N
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Description

Methyl 5-bromopyrazin-2-ylcarbamate is a brominated pyrazine derivative functionalized with a carbamate group. Pyrazine derivatives are known for their roles in drug discovery (e.g., antitubercular, anticancer agents) and pesticide development, where bromine substitution often enhances metabolic stability and binding affinity. The carbamate group (-O(CO)NH₂) contributes to hydrogen-bonding interactions, influencing solubility and target engagement.

Properties

CAS No.

1209459-67-5

Molecular Formula

C6H6BrN3O2

Molecular Weight

232.03 g/mol

IUPAC Name

methyl N-(5-bromopyrazin-2-yl)carbamate

InChI

InChI=1S/C6H6BrN3O2/c1-12-6(11)10-5-3-8-4(7)2-9-5/h2-3H,1H3,(H,9,10,11)

InChI Key

LCZBIMVYLKVTNH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CN=C(C=N1)Br

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 5-bromopyrazin-2-ylcarbamate typically involves the bromination of pyrazine derivatives followed by carbamoylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent, which is known for its mild reaction conditions and high selectivity . The reaction is usually carried out in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The brominated intermediate is then reacted with methyl carbamate to form the final product .

Chemical Reactions Analysis

Methyl 5-bromopyrazin-2-ylcarbamate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include N-bromosuccinimide for bromination, palladium catalysts for coupling reactions, and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 5-bromopyrazin-2-ylcarbamate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of Methyl 5-bromopyrazin-2-ylcarbamate, it is compared below with structurally related compounds, such as other pyrazine carbamates and brominated heterocycles.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Key Properties Potential Applications
This compound Pyrazine 5-Bromo, 2-carbamate Moderate polarity, stable Medicinal chemistry lead
Ethyl 3-chloropyrazine-2-carbamate Pyrazine 3-Chloro, 2-carbamate Higher lipophilicity Agrochemical intermediates
5-Bromopyrazine-2-carboxylic acid Pyrazine 5-Bromo, 2-carboxylic acid High acidity, solubility Coordination chemistry
Methyl 5-iodopyrazin-2-ylcarbamate Pyrazine 5-Iodo, 2-carbamate Lower stability (Iodo effect) Radiolabeling probes

Key Observations

Substituent Effects: The 5-bromo group in the target compound enhances electrophilicity compared to non-halogenated analogs, facilitating nucleophilic aromatic substitution reactions. This contrasts with 5-iodo derivatives, which exhibit lower thermal stability due to weaker C-I bonds. Carbamate vs. Carboxylic Acid: The carbamate group in the target compound reduces acidity compared to carboxylic acid analogs (e.g., 5-bromopyrazine-2-carboxylic acid), making it more suitable for neutral-pH biological systems.

Solubility and Bioavailability :

  • This compound likely has moderate aqueous solubility due to its carbamate group, whereas ethyl 3-chloropyrazine-2-carbamate’s higher lipophilicity may limit its absorption.

Synthetic Utility: Bromine’s role as a leaving group makes the target compound a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura), unlike non-halogenated pyrazine carbamates.

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